4-Bromo-2-ethoxyaniline
Description
4-Bromo-2-ethoxyaniline (CAS 57279-73-9) is a halogenated aromatic amine with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol . It features a bromine atom at the para position and an ethoxy group (–OCH₂CH₃) at the ortho position relative to the amine (–NH₂) group. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the preparation of pharmaceuticals, ligands, and advanced materials . Its purity is typically ≥98%, with applications restricted to research due to safety considerations .
Properties
IUPAC Name |
4-bromo-2-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYQWMDMRFFGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574057 | |
| Record name | 4-Bromo-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57279-73-9 | |
| Record name | 4-Bromo-2-ethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57279-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-ethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxyaniline typically involves the bromination of 2-ethoxyaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the para position relative to the amino group. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature to avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process involves recrystallization or column chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Scientific Research Applications
4-Bromo-2-ethoxyaniline is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the synthesis of drugs and therapeutic agents.
Industry: In the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxyaniline involves its interaction with various molecular targets. In coupling reactions, the bromine atom undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds. The ethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., ethoxy) increase electron density on the aromatic ring, enhancing nucleophilic substitution reactivity compared to electron-withdrawing groups (e.g., –Cl, –F) .
- Steric bulk from ethoxy or benzyl groups can hinder reaction rates in cross-coupling processes, whereas smaller substituents like –CH₃ or –Cl allow faster kinetics .
Cross-Coupling Reactions
- This compound undergoes Suzuki-Miyaura coupling with bis(pinacolato)diboron to yield boronic esters (34% yield) . Comparable compounds like 4-bromo-2-chloroaniline show lower yields in similar reactions due to reduced electron density .
- In Buchwald-Hartwig amination, This compound reacts with 3,4-dimethyltriazole to form heterocyclic derivatives (32% yield) . The ethoxy group’s electron donation facilitates oxidative addition of palladium catalysts, outperforming chloro analogs.
Schiff Base Formation
- This compound acts as a precursor for Schiff base ligands, such as (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline . The ethoxy group stabilizes the imine bond via resonance, whereas methyl or chloro substituents offer less stabilization .
Physical and Crystallographic Properties
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